molecular formula C15H11BrO3 B3353149 4-(Bromoacetyl)-phenyl benzoate CAS No. 5324-15-2

4-(Bromoacetyl)-phenyl benzoate

Katalognummer: B3353149
CAS-Nummer: 5324-15-2
Molekulargewicht: 319.15 g/mol
InChI-Schlüssel: GKPQAXNEUSDRJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Bromoacetyl)-phenyl benzoate is an organic compound characterized by the presence of a bromoacetyl group attached to a phenyl benzoate structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromoacetyl)-phenyl benzoate typically involves the reaction of 4-bromobenzoyl chloride with phenyl acetate under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the ester bond. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Bromoacetyl)-phenyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

The major products formed from these reactions include substituted benzoates, benzoic acids, and alcohol derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Applications in Pharmaceutical Development

4-(Bromoacetyl)-phenyl benzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. One prominent application is in the development of Fluralaner, an ectoparasiticide used to control fleas and ticks in veterinary medicine. The compound is utilized in a multi-step synthesis involving cyclization reactions that yield Fluralaner, which has gained approval for use in several European countries .

Fluralaner Synthesis

In a study focusing on Fluralaner synthesis, this compound was identified as a key intermediate. The synthetic route included:

  • Esterification of 4-bromo-2-methylbenzoic acid.
  • Formation of a cyclized product through nucleophilic substitution.
    This process highlighted the compound's role in developing effective veterinary drugs .

Organic Synthesis Applications

Another area where this compound is utilized is in organic synthesis as a reagent or solvent. It facilitates various chemical transformations, including:

  • Formation of complex organic molecules through coupling reactions.
  • Serving as a building block for synthesizing other functionalized aromatic compounds .

Research Insights

Recent studies have explored the potential of derivatives of this compound in targeting specific biological pathways. For instance, modifications to its structure have led to compounds with enhanced selectivity against certain cancer targets, indicating its versatility beyond traditional applications .

Wirkmechanismus

The mechanism of action of 4-(Bromoacetyl)-phenyl benzoate involves its interaction with biological molecules through its reactive bromoacetyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The molecular targets and pathways involved include enzyme active sites and protein binding domains .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Bromoacetyl)-phenyl benzoate is unique due to its bromoacetyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological molecules. This makes it particularly useful in biochemical studies and as a synthetic intermediate in organic chemistry.

Biologische Aktivität

Overview

4-(Bromoacetyl)-phenyl benzoate is an organic compound featuring a bromoacetyl group attached to a phenyl benzoate structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. Its unique reactivity, primarily due to the bromoacetyl moiety, allows for interactions with biological macromolecules, making it a candidate for further research in therapeutic applications.

The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with phenyl acetate in the presence of a base such as pyridine. This method facilitates the formation of the ester bond and results in a product that can be purified through recrystallization.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzymatic activity, thereby affecting various biochemical pathways. The compound's mechanism of action includes:

  • Enzyme Inhibition : The bromoacetyl group can react with thiol groups in cysteine residues within enzymes, leading to irreversible inhibition.
  • Protein Interaction : It may bind to specific protein domains, altering their function and potentially leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have suggested that compounds similar to this compound show promise as antimicrobial agents by disrupting bacterial cell wall synthesis or function.
  • Anticancer Properties : The compound has been explored for its potential in cancer therapy, particularly in inhibiting growth in various cancer cell lines. For instance, it may induce apoptosis or inhibit cell proliferation through its reactive mechanisms .
  • Differentiation Induction : In studies involving acute myeloid leukemia (AML) cells, compounds with similar structures have been shown to stimulate differentiation, suggesting potential applications in hematological malignancies .

Case Studies and Research Findings

  • Anticancer Efficacy : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against several cancer cell lines. The mechanism involved apoptosis induction through the activation of caspases .
  • Antimicrobial Testing : In vitro assays revealed that this compound displayed notable activity against Gram-positive bacteria, indicating its potential as an antibacterial agent .
  • Pharmacokinetics : Research on related compounds highlighted the importance of pharmacokinetic profiles, including absorption rates and metabolic stability, which are crucial for assessing their viability as therapeutic agents .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

CompoundBiological ActivityKey Differences
4-Aminobenzoic AcidUsed in folic acid synthesisLacks bromoacetyl reactivity
4-Hydroxybenzoic AcidPreservative propertiesDifferent functional group
3-(2-Bromoacetyl)phenyl BenzoateSelective α1-adrenergic agonistDirectly used in pharmacological applications

Eigenschaften

IUPAC Name

[4-(2-bromoacetyl)phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO3/c16-10-14(17)11-6-8-13(9-7-11)19-15(18)12-4-2-1-3-5-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPQAXNEUSDRJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40967784
Record name 4-(Bromoacetyl)phenyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5324-15-2
Record name NSC2866
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2866
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Bromoacetyl)phenyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(BROMOACETYL)-PHENYL BENZOATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

13.50 g (corresponding to 59.66 mmol) of 4′-benzoyloxyacetophenone was dissolved in 1100 ml of methanol, and 34.52 g (corresponding to 71.59 mmol) of tetra-n-butylammonium tribromide was added thereto. The mixture was stirred overnight at room temperature, and was distilled off under reduced pressure to remove the solvent. The residue was dissolved in ethyl acetate and washed twice with water and then washed with an aqueous saturated sodium chloride solution. After the ethyl acetate layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure, the resulting crude product was purified by silica gel column chromatography (elution solvent: hexane/methylene chloride=1/1), to obtain 13.38 g (corresponding to 43.84 mmol) of 4′-benzoyloxy-2-bromoacetophenone (FIG. 5, Step 4).
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
1100 mL
Type
solvent
Reaction Step One
Quantity
34.52 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Bromoacetyl)-phenyl benzoate
Reactant of Route 2
Reactant of Route 2
4-(Bromoacetyl)-phenyl benzoate
Reactant of Route 3
Reactant of Route 3
4-(Bromoacetyl)-phenyl benzoate
Reactant of Route 4
Reactant of Route 4
4-(Bromoacetyl)-phenyl benzoate
Reactant of Route 5
4-(Bromoacetyl)-phenyl benzoate
Reactant of Route 6
Reactant of Route 6
4-(Bromoacetyl)-phenyl benzoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.